molecular formula C25H21N3O4 B14870294 (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B14870294
M. Wt: 427.5 g/mol
InChI Key: UZPYUKFZWIIQKV-XNTDXEJSSA-N
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Description

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzoyl group, a tetrahydroquinoline moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 3-(4-nitrophenyl)acryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amino derivative, while substitution of the benzoyl group can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylacrylamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group, potentially altering its chemical and biological properties.

Uniqueness

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of both the tetrahydroquinoline and nitrophenyl groups. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C25H21N3O4/c29-24(15-10-18-8-12-22(13-9-18)28(31)32)26-21-11-14-23-20(17-21)7-4-16-27(23)25(30)19-5-2-1-3-6-19/h1-3,5-6,8-15,17H,4,7,16H2,(H,26,29)/b15-10+

InChI Key

UZPYUKFZWIIQKV-XNTDXEJSSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CC=C4

Origin of Product

United States

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